molecular formula C15H11ClN2O2 B287037 2-(1,2-benzisoxazol-3-yl)-N-(4-chlorophenyl)acetamide

2-(1,2-benzisoxazol-3-yl)-N-(4-chlorophenyl)acetamide

Cat. No. B287037
M. Wt: 286.71 g/mol
InChI Key: FWAHBBQYZNRCPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1,2-benzisoxazol-3-yl)-N-(4-chlorophenyl)acetamide, also known as BIA 10-2474, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. BIA 10-2474 is a potent inhibitor of fatty acid amide hydrolase (FAAH), an enzyme that plays a crucial role in the degradation of endocannabinoids.

Mechanism of Action

2-(1,2-benzisoxazol-3-yl)-N-(4-chlorophenyl)acetamide 10-2474 is a non-covalent inhibitor of FAAH and binds to the active site of the enzyme, blocking its activity. This leads to an increase in the levels of endocannabinoids, which bind to cannabinoid receptors and produce their therapeutic effects.
Biochemical and Physiological Effects:
2-(1,2-benzisoxazol-3-yl)-N-(4-chlorophenyl)acetamide 10-2474 has been shown to produce analgesic, anxiolytic, and antidepressant effects in preclinical studies. It has also been shown to reduce inflammation and improve cognitive function in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-(1,2-benzisoxazol-3-yl)-N-(4-chlorophenyl)acetamide 10-2474 is its potency and selectivity for FAAH inhibition. However, its use in lab experiments is limited by its potential toxicity, which has been observed in some animal studies. Additionally, the mechanism of toxicity is not fully understood, which makes it difficult to predict the safety of the compound in humans.

Future Directions

Despite the limitations, 2-(1,2-benzisoxazol-3-yl)-N-(4-chlorophenyl)acetamide 10-2474 continues to be an area of active research, and several future directions have been proposed. These include the development of safer analogs of 2-(1,2-benzisoxazol-3-yl)-N-(4-chlorophenyl)acetamide 10-2474, the investigation of its potential therapeutic applications in various diseases, and the elucidation of its mechanism of toxicity. Additionally, the use of 2-(1,2-benzisoxazol-3-yl)-N-(4-chlorophenyl)acetamide 10-2474 as a tool compound for the study of endocannabinoid signaling pathways is an area of interest for many researchers.

Synthesis Methods

The synthesis of 2-(1,2-benzisoxazol-3-yl)-N-(4-chlorophenyl)acetamide 10-2474 involves the reaction of 4-chlorobenzoyl chloride with 2-amino-3-hydroxybenzoic acid to form 4-chloro-2-(1,2-benzisoxazol-3-yl)benzoic acid. This intermediate is then reacted with N,N-dimethylacetamide dimethyl acetal to form 2-(1,2-benzisoxazol-3-yl)-N-(4-chlorophenyl)acetamide 10-2474.

Scientific Research Applications

2-(1,2-benzisoxazol-3-yl)-N-(4-chlorophenyl)acetamide 10-2474 has been extensively studied for its potential therapeutic applications in various diseases, including pain, anxiety, and depression. The inhibition of FAAH by 2-(1,2-benzisoxazol-3-yl)-N-(4-chlorophenyl)acetamide 10-2474 leads to increased levels of endocannabinoids, which are known to have analgesic, anxiolytic, and antidepressant effects.

properties

Product Name

2-(1,2-benzisoxazol-3-yl)-N-(4-chlorophenyl)acetamide

Molecular Formula

C15H11ClN2O2

Molecular Weight

286.71 g/mol

IUPAC Name

2-(1,2-benzoxazol-3-yl)-N-(4-chlorophenyl)acetamide

InChI

InChI=1S/C15H11ClN2O2/c16-10-5-7-11(8-6-10)17-15(19)9-13-12-3-1-2-4-14(12)20-18-13/h1-8H,9H2,(H,17,19)

InChI Key

FWAHBBQYZNRCPK-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=NO2)CC(=O)NC3=CC=C(C=C3)Cl

Canonical SMILES

C1=CC=C2C(=C1)C(=NO2)CC(=O)NC3=CC=C(C=C3)Cl

Origin of Product

United States

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